molecular formula C19H15NO B8484263 9-Benzyl-9H-carbazol-4-ol CAS No. 329727-96-0

9-Benzyl-9H-carbazol-4-ol

Cat. No.: B8484263
CAS No.: 329727-96-0
M. Wt: 273.3 g/mol
InChI Key: JPVITKXYYHEOKO-UHFFFAOYSA-N
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Description

9-Benzyl-9H-carbazol-4-ol is a useful research compound. Its molecular formula is C19H15NO and its molecular weight is 273.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

329727-96-0

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

9-benzylcarbazol-4-ol

InChI

InChI=1S/C19H15NO/c21-18-12-6-11-17-19(18)15-9-4-5-10-16(15)20(17)13-14-7-2-1-3-8-14/h1-12,21H,13H2

InChI Key

JPVITKXYYHEOKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C4=CC=CC=C42)C(=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 9-Benzyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (3.89 g, 14.13 mmol), THF (20 mL) in THF (20 mL) and DMF (15 mL) is added pyridinium hydrobromide perbromide (5.42 g, 16.96 mmol) as a solution in DMF (5 mL). After stirring for 5 h at room temperature, TLC (EtOAc-hexane, 20/80) showed little or no reaction had occurred, so the mixture is stirred at 70° C. for 4 h and then allowed to cool (and stir the remainder of the night). The solvents then are removed and the residue is partitioned between Et2O and brine, dil. Na2S2O3, and brine. The aqueous layer is removed and CH2Cl2 is added to the organic layer (from which solids had begun to precipitate). The organic layers are dried over MgSO4 and taken to dryness. Without further purification, the crude product is stirred with LiBr (2.67 g, 31 mmol) and Li2CO3 (2.07 g, 28 mmol) in DMF (50 mL) at 100° C. for 45 min, and then at reflux for 3 h. After cooling, the solvent is removed and the residue is partitioned between CH2Cl2 and water. The organic layers are dried over sodium sulfate and concentrated to dryness. The residue is chromatographed on silica gel (250 mL) using EtOAc-heptane (15/85)/CH2Cl2 (6:1) as eluent to give 2.78 g of solid; mp 119-121.5° C.; IR (drift) 3353, 1602, 1485, 1458, 1337, 1328, 1279, 1230, 1138, 1104, 780, 748, 735, 714, 700 cm−1; 1H NMR (CDCl3) δ5.32, 5.50, 6.60, 6.97, 7.14, 7.26, 7.3-7.4, 8.33. Anal. Calcd for C19H15NO: C, 83.49; H, 5.53; N, 5.12. Found: C, 82.35; H, 5.51; N, 5.06.
Quantity
3.89 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
pyridinium hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.67 g
Type
reactant
Reaction Step Four
[Compound]
Name
Li2CO3
Quantity
2.07 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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